2-氨基-2-(三氟甲基)戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

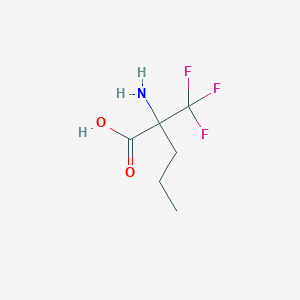

“2-amino-2-(trifluoromethyl)pentanoic Acid” is a compound with the molecular formula C6H10F3NO2 . It’s a type of amino acid that contains a trifluoromethyl group. This group is prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Synthesis Analysis

The synthesis of compounds similar to “2-amino-2-(trifluoromethyl)pentanoic Acid” has been studied. For instance, a scalable and inexpensive synthetic procedure for preparation of the enantiomerically pure TFMK-containing amino acid building block (S)-2-amino-9,9,9-trifluororo-8-oxononanoic acid (Atona) has been developed . Another study reported the one-pot synthesis of trifluoromethylated amines at room temperature using the bench-stable (Me4N)SCF3 reagent and AgF .Molecular Structure Analysis

The molecular structure of “2-amino-2-(trifluoromethyl)pentanoic Acid” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Raman and Infrared spectra can be used to record the molecular structure .Chemical Reactions Analysis

The chemical reactions involving “2-amino-2-(trifluoromethyl)pentanoic Acid” and similar compounds have been studied. For example, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-2-(trifluoromethyl)pentanoic Acid” can be determined using various analytical techniques. For example, the pKa and log D values of a similar compound, 2-amino-2-(trifluoromethoxy)butanoic acid, were measured, establishing the compound as a promising analogue of natural aliphatic amino acids .科学研究应用

Stereoselective Synthesis

功能化α-三氟甲基胺的立体选择性合成,包括三氟甲基化的同烯丙基胺和丙炔基胺,α-氨基腈,β-氨基酮和β-氨基酯,已经通过手性2-三氟甲基-1,3-噁唑啉与各种硅烷基亲核试剂在Lewis酸催化下的反应得到促进。这种方法有助于生产(+)-3,3,3-三氟丙氨酸和(+)-4,4,4-三氟-3-氨基丁酸,展示了2-氨基-2-(三氟甲基)戊酸在三氟甲基化胺和氨基酸合成中的实用性 (Lebouvier et al., 2002)。

Incorporation into Proteins

对异亮氨酸的氟化衍生物,如d,l-2-氨基-3-三氟甲基戊酸(3TFI),在蛋白质中的掺入进行的研究显示出有希望的结果。这一过程通过成功将5TFI掺入大鼠二氢叶酸还原酶(mDHFR)中的大肠杆菌,实现了对异亮氨酸残基的93%以上替换。这项研究突显了在体内使用氟化氨基酸修改蛋白质结构和功能的潜力,对于开发新型治疗蛋白质和酶具有重要意义 (Wang, Tang, & Tirrell, 2003)。

Metabolic Engineering for Biofuel Production

通过利用氨基酸底物,对微生物进行代谢工程以生产戊醇异构体的研究展示了2-氨基-2-(三氟甲基)戊酸的创新应用。尽管目前这些异构体的产量对工业应用来说仍然太低,但通过代谢工程在生物燃料生产方面取得重大进展的潜力仍然是一个有前景的研究领域 (Cann & Liao, 2009)。

未来方向

The future directions for the research and application of “2-amino-2-(trifluoromethyl)pentanoic Acid” and similar compounds are promising. The unique physicochemical properties of the trifluoromethyl group make it an important component in the development of new pharmaceuticals and agrochemicals . Furthermore, the development of safe, general, and high-yielding methodologies to access these compounds is an important area of future research .

属性

IUPAC Name |

2-amino-2-(trifluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2-3,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSSTMOVBIXHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。